Isochroman-1-carboxylic acid

Description

Structural Significance and Role in Heterocyclic Chemistry

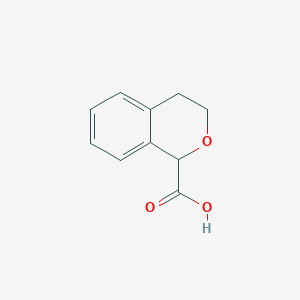

The core structure of isochroman-1-carboxylic acid features a bicyclic system where a benzene (B151609) ring is fused to a pyran ring. This isochroman (B46142) motif is considered a "privileged scaffold" in medicinal chemistry because it is a recurring structural feature in molecules that exhibit a wide range of biological activities. researchgate.netnih.gov The presence of the oxygen atom within the heterocyclic ring and the specific stereochemistry of the molecule contribute to its ability to interact with biological targets.

The carboxylic acid functional group at the C-1 position is of particular importance. Its acidic nature and ability to participate in a variety of chemical reactions—such as esterification, amidation, reduction to an alcohol, and oxidation—make this compound a key building block for creating a diverse library of derivatives. youtube.comyoutube.com By modifying this group, chemists can systematically alter the molecule's physicochemical properties, such as solubility, polarity, and hydrogen bonding capacity, to optimize its interaction with specific enzymes or receptors.

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound has evolved along several key trajectories, primarily centered on synthesis and the evaluation of biological activity.

Synthetic Methodology Development: A significant area of research focuses on the development of novel and efficient methods for synthesizing the isochroman core and its derivatives. mostwiedzy.pl This includes catalytic asymmetric synthesis to produce enantiomerically pure compounds, which is crucial for pharmacological applications. researchgate.netrsc.org Methodologies such as the oxa-Pictet-Spengler reaction, transition metal-catalyzed C-H activation, and various cycloaddition strategies are continuously being refined to improve yields, selectivity, and functional group tolerance. nih.gov For instance, methods have been developed for the catalytic synthesis of related isochroman-1-one (B1199216) compounds using molecular oxygen as a green oxidant. google.com

Medicinal Chemistry and Drug Discovery: A major impetus for research into this compound derivatives is their potential as therapeutic agents. Scientists have synthesized and evaluated series of these compounds for various biological activities. A notable example is the investigation of isochroman mono-carboxylic acid derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes and obesity. nih.gov Structure-activity relationship (SAR) studies have been conducted to identify derivatives with high potency. nih.gov Furthermore, related isochroman structures have shown potential as antioxidant and antiplatelet agents, suggesting a broader therapeutic scope for this class of compounds.

Intermediate in Complex Molecule Synthesis: Beyond its own potential bioactivity, this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional group allows for its incorporation into larger molecular frameworks, enabling the construction of novel chemical entities with potential applications in various fields of chemical science.

Scope and Objectives of Current Academic Inquiry into this compound

Current academic and industrial research on this compound is driven by precise objectives aimed at unlocking its full potential.

Elucidation of Structure-Activity Relationships (SAR): A primary objective is to systematically synthesize derivatives and analyze their biological activities to build comprehensive SAR models. For example, in the pursuit of anti-diabetic agents, research has shown that high potency against the PTP1B enzyme was associated with the presence of a dithiolane ring attached to the isochroman core via a five-carbon spacer. nih.gov Understanding how specific structural modifications influence biological function is critical for designing more effective and selective drug candidates.

Development of Stereoselective Syntheses: As the biological activity of chiral molecules often resides in a single enantiomer, a major goal is the development of highly efficient asymmetric syntheses. researchgate.net Organocatalysis and transition-metal catalysis are key strategies being explored to achieve high enantioselectivity in the formation of isochroman derivatives, providing access to stereochemically pure compounds for pharmacological testing. mostwiedzy.plrsc.org

Exploration of New Biological Targets: While research has identified targets like PTP1B, current inquiries aim to broaden the scope of biological applications. nih.gov This involves screening this compound derivatives against a wider array of enzymes, receptors, and cellular pathways to uncover new therapeutic opportunities, including potential antifungal and antimicrobial applications. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 13328-85-3 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | Solid |

| General Class | Benzo-fused Oxygen Heterocycle |

Data compiled from publicly available chemical databases.

Table 2: Research Highlights of this compound Derivatives

| Research Area | Key Finding | Reference Compound Example |

| Anti-diabetic Agents | A series of novel derivatives were synthesized and evaluated for their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) in vitro. nih.gov | Compound 4n (a dithiolane-containing derivative) showed high potency with an IC₅₀ value of 51.63 nM. nih.gov |

| Antioxidant Activity | Related isochroman structures, such as 3-phenyl-1H-isochromen-1-one analogues, have demonstrated significant antioxidant properties. | 3-phenyl-1H-isochromen-1-one |

| Antiplatelet Activity | Analogues of isochroman have exhibited potent inhibition of platelet aggregation, suggesting potential in cardiovascular disease treatment. | Not specified |

| Synthetic Intermediates | The carboxylic acid group allows for various modifications, including conversion to amides and esters for further synthetic elaboration. | Diamides prepared via acid chloride intermediates. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-isochromene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCPCHSZBGPHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390106 | |

| Record name | Isochroman-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13328-85-3 | |

| Record name | Isochroman-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Isochroman 1 Carboxylic Acid and Its Analogues

Oxidative Strategies for Isochroman (B46142) Ring Functionalization

Oxidative methods provide a powerful tool for the introduction of functional groups onto the isochroman ring system, enabling the synthesis of a diverse range of derivatives.

Conventional Oxidative Approaches

Traditional oxidative methods have been employed for the functionalization of isochromans. These approaches often utilize stoichiometric oxidants to achieve the desired transformation. For instance, the oxidation of isochromans can be accomplished using reagents like [bis(trifluoroacetoxy)iodo]benzene in the presence of an organocatalyst such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This method allows for the introduction of substituents at the 1-position through subsequent reactions with nucleophiles like Grignard reagents or amides. organic-chemistry.org

Another innovative approach involves the use of enzymes as catalysts. Laccase-mediated oxidative [4 + 2] cyclization of pyrocatechuic acid with styrenes has been demonstrated as a green and efficient method for the synthesis of isochromanones, which are precursors to isochroman derivatives. rsc.org This biocatalytic approach offers high atom economy and avoids the use of harsh metal catalysts.

| Oxidant/Catalyst System | Substrate(s) | Product Type | Reference |

| [Bis(trifluoroacetoxy)iodo]benzene / 2,3-dichloro-5,6-dicyano-1,4-benzoquinone | Isochroman | 1-Substituted isochroman derivatives | organic-chemistry.org |

| Laccase (multicopper oxidase) | Pyrocatechuic acid and styrenes | Isochromanones | rsc.org |

Electrochemical Oxidation Techniques

Electrochemical methods have emerged as a sustainable and efficient alternative for the functionalization of isochromans, avoiding the need for chemical oxidants. researchgate.netnih.gov An electrochemical α-C(sp³)-H/O-H cross-coupling reaction between isochromans and various alcohols has been developed. nih.gov This method, assisted by benzoic acid, facilitates the electro-oxidation process and leads to the formation of α-alkoxy isochroman derivatives in moderate to high yields. nih.gov The reaction can be performed on a gram scale, highlighting its practical utility. nih.gov

Furthermore, an electrochemical cross-dehydrogenative coupling reaction between isochroman and unactivated ketones has been reported. organic-chemistry.org This process, which uses methanesulfonic acid as both an electrolyte and a catalyst, provides a direct route to α-substituted isochromans under mild conditions with high atom economy. organic-chemistry.org

| Reaction Type | Substrates | Catalyst/Electrolyte | Product Type | Reference |

| α-C(sp³)-H/O-H cross-coupling | Isochromans and alcohols | Benzoic acid | α-Alkoxy isochroman derivatives | nih.gov |

| Cross-dehydrogenative coupling | Isochroman and unactivated ketones | Methanesulfonic acid | α-Substituted isochromans | organic-chemistry.org |

Cyclization and Ring-Closure Reactions in Isochroman Core Formation

The construction of the isochroman skeleton is often achieved through cyclization and ring-closure reactions, which can be promoted by acids or proceed via Friedel-Crafts type mechanisms.

Acid-Catalyzed Cyclization Pathways

A classical and straightforward method for the synthesis of the isochroman ring system involves the acid-catalyzed cyclization of 2-phenylethanol with formaldehyde. This reaction typically employs a strong acid like hydrochloric acid and proceeds under controlled temperature to afford isochroman intermediates in high yields.

More complex cascade reactions initiated by acid catalysis have also been developed. For example, an enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascade of tryptamines with enol lactones has been reported to produce architecturally complex heterocyclic systems. nih.gov While not directly yielding isochroman-1-carboxylic acid, this methodology showcases the power of acid catalysis in constructing complex ring systems. A more relevant approach involves the acid-promoted formal [3 + 2] cyclization of in situ generated ortho-alkynyl quinone methides with tryptophol derivatives, leading to functionalized indoline skeletons. rsc.org

| Starting Materials | Acid Catalyst | Product Type | Key Features |

| 2-Phenylethanol and formaldehyde | Hydrochloric acid | Isochroman | Classical, high-yielding synthesis |

| Tryptamines and enol lactones | Chiral phosphoric acid | Complex heterocycles | Enantioselective cascade reaction |

| ortho-Alkynyl quinone methides and tryptophol derivatives | Acid-promoted | Functionalized indoline skeletons | Formal [3 + 2] cyclization |

Friedel-Crafts Acylation and Cyclization

Friedel-Crafts reactions, both alkylation and acylation, are fundamental tools in organic synthesis for the formation of carbon-carbon bonds with aromatic rings. nih.govorganic-chemistry.orgthieme.de Intramolecular Friedel-Crafts reactions are particularly useful for the construction of cyclic structures, including the isochroman core. masterorganicchemistry.com

An efficient synthesis of isochromanones has been achieved via a Yb(OTf)₃-catalyzed tandem oxirane ring-opening/Friedel-Crafts cyclization. thieme-connect.com This method involves the Lewis acid-catalyzed opening of an oxirane followed by an intramolecular electrophilic aromatic substitution to close the isochromanone ring. thieme-connect.com This strategy provides a route to isochromanone precursors which can be further elaborated to this compound.

| Reaction Type | Key Reagents | Catalyst | Product | Reference |

| Tandem oxirane ring-opening/Friedel-Crafts cyclization | Oxiranes | Yb(OTf)₃ | Isochromanones | thieme-connect.com |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized organic synthesis, offering highly efficient and selective methods for the construction of complex molecules. nsf.gov Several transition metal-catalyzed routes to isochromans and their derivatives have been developed.

A notable example is the palladium(II)/bis-sulfoxide-catalyzed allylic C–H oxidation of terminal olefins. nih.govacs.org This method allows for the direct synthesis of isochroman motifs from readily available starting materials. The reaction proceeds through a C–H activation mechanism and tolerates a wide range of functional groups. nih.govacs.org

For the asymmetric synthesis of isochromanone derivatives, a bimetallic relay catalytic system comprising Rh(II) and a chiral N,N′-dioxide-Fe(III) or Sc(III) complex has been developed. nih.govrsc.org This elegant cascade reaction involves an O–H insertion followed by an aldol cyclization of ketoacids with diazoketones to afford optically active lactones with adjacent quaternary stereocenters in good to excellent yields and enantioselectivities. nih.govrsc.org

Furthermore, simple copper and iron catalysts have been shown to be effective for the functionalization of the isochroman ring. nih.gov These methods allow for the introduction of various substituents at the 1-position, expanding the chemical space of accessible isochroman derivatives. nih.gov

| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Key Features |

| Pd(II)/bis-sulfoxide | Allylic C–H oxidation | Terminal olefins and benzylic alcohols | Isochromans | Direct synthesis from olefins |

| Rh(II)/chiral N,N′-dioxide-Fe(III) or Sc(III) | Asymmetric cascade O–H insertion/aldol cyclization | Ketoacids and diazoketones | Chiral isochromanones | High enantioselectivity |

| Copper and Iron salts | C-H functionalization | Isochroman and various nucleophiles | 1-Substituted isochromans | Use of simple and abundant metals |

Rhodium-Catalyzed Annulation Reactions

Rhodium catalysis, particularly involving Rh(III) species, has emerged as a powerful strategy for C-H activation and subsequent annulation to construct heterocyclic frameworks. These reactions are valued for their high efficiency and regioselectivity, often starting from simple and readily available benzoic acids.

An exemplary method for the synthesis of 3,4-disubstituted isochroman-1-ones involves the Rh(III)-catalyzed annulation of benzoic acids with nitroalkenes. This process is highly efficient and demonstrates excellent regioselectivity. The reaction is typically catalyzed by a [Cp*RhCl₂]₂ complex in the presence of a CsOAc additive. A plausible mechanism begins with the carboxylate-assisted C-H activation of the benzoic acid to form a five-membered rhodacycle intermediate. This intermediate then coordinates with the nitroalkene, followed by migratory insertion and reductive elimination to furnish the cyclized product and regenerate the active Rh(III) catalyst. This methodology accommodates both aromatic and aliphatic nitroalkenes.

This approach is part of a broader class of transition-metal-catalyzed ortho C-H activation/annulation of benzoic acids to form isocoumarins and related lactones. Rh(III)-catalyzed C-H activation has also been successfully applied to the reaction of enaminones with iodonium ylides to produce isocoumarins in high yields. The reaction proceeds through a cascade of C-H activation, Rh-carbenoid migratory insertion, and acid-promoted intramolecular annulation. These rhodium-catalyzed methods provide a direct and atom-economical route to the isochromanone core from simple precursors.

| Benzoic Acid Substrate | Nitroalkene Substrate | Catalyst System | Yield (%) |

|---|---|---|---|

| Benzoic acid | (E)-(2-nitrovinyl)benzene | [CpRhCl₂]₂, CsOAc | 95 |

| 4-Methylbenzoic acid | (E)-(2-nitrovinyl)benzene | [CpRhCl₂]₂, CsOAc | 92 |

| 4-Methoxybenzoic acid | (E)-(2-nitrovinyl)benzene | [CpRhCl₂]₂, CsOAc | 85 |

| 4-Chlorobenzoic acid | (E)-(2-nitrovinyl)benzene | [CpRhCl₂]₂, CsOAc | 94 |

| Benzoic acid | (E)-1-nitrohex-1-ene | [Cp*RhCl₂]₂, CsOAc | 81 |

Gold-Catalyzed Addition Reactions

Gold catalysts, typically cationic Au(I) or Au(III) complexes, are renowned for their ability to act as soft, carbophilic Lewis acids that powerfully activate C-C multiple bonds. This reactivity is harnessed in the synthesis of oxygen-containing heterocycles through intramolecular hydroalkoxylation or cycloisomerization reactions.

The synthesis of isochroman derivatives via gold catalysis often involves the cyclization of substrates containing both an alkyne and a suitably positioned alcohol or carboxylic acid functionality. The reaction is initiated by the coordination of the gold catalyst to the alkyne, which significantly enhances its electrophilicity. This activation facilitates the intramolecular nucleophilic attack by the oxygen atom of the hydroxyl or carboxyl group.

For instance, gold-catalyzed intramolecular cyclization of monopropargylic triols provides a mild and effective route to olefin-containing spiroketals. Similarly, 2-(ynol)aryl aldehydes can undergo gold-catalyzed annulation to form various heterocyclic products. A plausible mechanism for these transformations involves the formation of a π-alkynyl gold complex, which triggers the cyclization cascade. The versatility of gold catalysis allows for the construction of diverse and complex molecular frameworks under remarkably mild reaction conditions.

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a major pillar of chemical synthesis. These methods avoid the use of potentially toxic or expensive metals and often provide unique reactivity and selectivity.

N-Heterocyclic Carbene (NHC) Catalysis in Isochromanone Synthesis

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts known for their ability to induce umpolung, or polarity reversal, of functional groups. In the context of isochromanone synthesis, NHCs can catalyze the annulation of various precursors to generate the δ-lactone core.

NHCs are typically generated in situ from the deprotonation of azolium salts (e.g., imidazolium or triazolium salts). One common application involves the Stetter reaction, which is the conjugate addition of an aldehyde to an α,β-unsaturated compound. Chiral triazolium salts, in the presence of a base, can act as NHC organocatalysts in highly enantioselective intramolecular Stetter reactions to construct 1,4-dicarbonyl compounds, which are precursors to cyclic systems.

More directly, NHC catalysis can be combined with other catalytic modes, such as photoredox catalysis, to achieve novel transformations. The cooperative catalysis between an NHC and a photocatalyst has gained significant attention as a powerful strategy. This dual catalysis can enable the dicarbofunctionalization of olefins using aldehydes, leading to the construction of complex ketone structures that can serve as intermediates for isochromanone synthesis.

Stereoselective and Asymmetric Synthesis

The development of methods to control stereochemistry is a critical goal in modern organic synthesis, particularly for the preparation of chiral molecules with biological activity. Asymmetric catalysis provides the most efficient route to enantiomerically enriched products.

Asymmetric Cascade Reactions via Carboxylic Oxonium Ylides

A highly efficient and elegant strategy for the asymmetric synthesis of isochromanone derivatives involves a cascade reaction initiated by the formation of a carboxylic oxonium ylide. This methodology allows for the construction of benzo-fused δ-lactones bearing vicinal quaternary stereocenters with excellent enantioselectivity.

The reaction is achieved using a bimetallic relay catalytic system, combining an achiral dirhodium salt (e.g., Rh₂(OAc)₄) and a chiral N,N'-dioxide-metal complex (e.g., with Fe(III) or Sc(III)). The process starts with the reaction of a ketoacid with an α-diazoketone. The rhodium catalyst facilitates nitrogen extrusion from the diazoketone to form a rhodium-carbenoid intermediate. This intermediate then reacts with the carboxylic acid group of the ketoacid to generate a rhodium-associated carboxylic oxonium ylide. A subsequent, Z-selective 1,4-proton shift (1,3-O-H insertion) releases the rhodium catalyst and forms a transient (Z)-enol intermediate. This enol then undergoes an intramolecular aldol cyclization, catalyzed by the chiral Lewis acid complex, to furnish the final isochromanone product with high stereocontrol.

This cascade approach is notable because it successfully bypasses competitive side reactions, such as 1,1-O-H insertion, and overcomes the challenges associated with the rapid proton shift in zwitterionic intermediates that often hampers the enantioselective trapping of carboxylic oxonium ylides.

| Ketoacid Substrate | Diazoketone Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-(2-Oxo-2-phenylethyl)benzoic acid | 1-Diazo-1-phenylpropan-2-one | Rh₂(OAc)₄ / Chiral N,N'-dioxide-Sc(OTf)₃ | 71 | 97 |

| 2-(2-(4-Methylphenyl)-2-oxoethyl)benzoic acid | 1-Diazo-1-phenylpropan-2-one | Rh₂(OAc)₄ / Chiral N,N'-dioxide-Sc(OTf)₃ | 61 | 94 |

| 2-(2-(4-Chlorophenyl)-2-oxoethyl)benzoic acid | 1-Diazo-1-phenylpropan-2-one | Rh₂(OAc)₄ / Chiral N,N'-dioxide-Sc(OTf)₃ | 71 | 95 |

| 2-(2-Oxo-2-phenylethyl)benzoic acid | 1-Diazo-1-(4-bromophenyl)propan-2-one | Rh₂(OAc)₄ / Chiral N,N'-dioxide-Sc(OTf)₃ | 75 | 97 |

Diastereoselective Halo-Cycloacetalization

A significant strategy for the construction of the isochroman skeleton involves the diastereoselective halo-cycloacetalization of olefinic aldehydes and alcohols. This method provides a powerful means to introduce functionality and control stereochemistry in the resulting heterocyclic system. While not exclusively applied to the direct synthesis of this compound, the principles of this methodology are foundational for accessing key isochroman intermediates.

The reaction typically proceeds through the activation of an alkene within a suitably positioned alcohol or aldehyde using a halogenating agent. N-haloamides are often employed as effective halogen sources under mild reaction conditions, obviating the need for external catalysts. researchgate.net The process is initiated by the electrophilic addition of the halogen to the double bond, which then triggers a subsequent intramolecular cyclization by the nucleophilic attack of the tethered oxygen atom.

The diastereoselectivity of this cyclization is a crucial aspect, often controlled by the stereochemistry of the starting material and the reaction conditions. The formation of the new stereocenters in the isochroman ring is directed by the existing chiral centers in the olefinic precursor. This approach has been successfully utilized in the synthesis of various isochroman derivatives, which can serve as precursors to this compound through subsequent functional group manipulations.

Table 1: Key Features of Diastereoselective Halo-Cycloacetalization

| Feature | Description | Reference |

| Reaction Type | Intramolecular Cyclization | researchgate.net |

| Key Reagents | Olefinic aldehydes/alcohols, N-haloamides | researchgate.net |

| Conditions | Mild, often catalyst-free | researchgate.net |

| Key Outcome | Diastereoselective formation of the isochroman ring | researchgate.net |

| Applicability | Synthesis of functionalized isochroman precursors |

Strategic Annulation Reactions for Isochroman-1-one Derivatives

Annulation reactions represent a convergent and efficient approach to the synthesis of isochroman-1-one derivatives, which are direct precursors to this compound via hydrolysis. These strategies often involve the construction of the heterocyclic ring in a single, well-orchestrated step from acyclic or simpler cyclic starting materials.

One notable method is the Rh(III)-catalyzed annulation of benzoic acids with nitroalkenes, which furnishes a diverse array of 3,4-disubstituted isochroman-1-ones with high regioselectivity and catalytic efficiency. This reaction is successful with both aromatic and aliphatic nitroalkenes. The synthetic utility of the resulting 3,4-disubstituted isochroman-1-ones is demonstrated through their amenability to further derivatization.

Another powerful strategy involves a cascade reaction initiated by the trapping of carboxylic oxonium ylides. An efficient asymmetric synthesis of isochromanone derivatives has been achieved through a Z-selective-1,3-OH insertion followed by an aldol cyclization. This process utilizes a combination of achiral dirhodium salts and chiral N,N'-dioxide-metal complexes with α-diazoketones. This method is particularly effective for generating benzo-fused δ-lactones that contain adjacent quaternary stereocenters with good to excellent enantioselectivity.

Furthermore, photocatalyzed reactions of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with various alkenes have been shown to produce isochromanones in good yields. This approach involves a photo-Meerwein arylation–addition mechanism. The resulting isochroman-1-one can then be hydrolyzed to yield the desired this compound.

Table 2: Overview of Strategic Annulation Reactions for Isochroman-1-one Synthesis

| Annulation Strategy | Key Reagents | Catalyst/Conditions | Key Products |

| Benzoic Acid Annulation | Benzoic acids, Nitroalkenes | Rh(III) catalyst | 3,4-Disubstituted isochroman-1-ones |

| Carboxylic Oxonium Ylide Trapping | α-Diazoketones | Dirhodium salts, Chiral N,N'-dioxide-metal complexes | Enantioenriched isochromanones with vicinal quaternary centers |

| Photocatalyzed Cyclization | 2-(Alkoxycarbonyl)benzenediazonium tetrafluoroborates, Alkenes | Photocatalyst, Light | Isochromanones |

The isochroman-1-one derivatives synthesized through these annulation strategies can be readily converted to this compound. This transformation is typically achieved through a straightforward hydrolysis of the lactone functionality under either acidic or basic conditions, which opens the ring to reveal the carboxylic acid and the benzylic alcohol moieties that define the final product.

Chemical Transformations and Derivatization Studies of Isochroman 1 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site of reactivity for many common organic transformations, allowing for the straightforward synthesis of esters, amides, and other acid derivatives.

Esterification Reactions

The conversion of isochroman-1-carboxylic acid to its corresponding esters is most commonly achieved through Fischer-Speier esterification. masterorganicchemistry.com This method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used in large excess as the solvent. masterorganicchemistry.commasterorganicchemistry.com Alternatively, removal of water as it is formed can also shift the equilibrium to favor the product. youtube.com This transformation proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.combyjus.com

The reaction provides a direct route to various alkyl and aryl esters of this compound, which are valuable as intermediates and in the synthesis of more complex molecules. The choice of alcohol dictates the nature of the resulting ester.

Table 1: Examples of Fischer Esterification with this compound

| Reagent (Alcohol) | Catalyst | Product |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ | Methyl isochroman-1-carboxylate |

| Ethanol (C₂H₅OH) | H₂SO₄ | Ethyl isochroman-1-carboxylate |

| Isopropanol ((CH₃)₂CHOH) | TsOH | Isopropyl isochroman-1-carboxylate |

Amidation Reactions

Amides of this compound can be synthesized through several established protocols. A common laboratory-scale method involves the direct coupling of the carboxylic acid with a primary or secondary amine using a dehydrating agent or coupling reagent. libretexts.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently employed to facilitate this transformation. bohrium.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Alternatively, amides can be formed in a two-step process where the carboxylic acid is first converted to a more reactive intermediate, such as an acid chloride, which is then reacted with the amine. bohrium.com This approach, often referred to as the Schotten-Baumann reaction, is highly efficient and broadly applicable. bohrium.com Catalytic methods for direct amidation using various metal or organocatalysts have also been developed to improve efficiency and reduce waste. mdpi.comresearchgate.net

Table 2: Common Reagents for Amidation of this compound

| Amine | Coupling Method/Reagent | Product |

|---|---|---|

| Ammonia (NH₃) | DCC/EDCI | Isochroman-1-carboxamide |

| Aniline (C₆H₅NH₂) | DCC/EDCI | N-Phenylisochroman-1-carboxamide |

| Diethylamine ((C₂H₅)₂NH) | Thionyl Chloride then Amine | N,N-Diethylisochroman-1-carboxamide |

Preparation of Acid Chloride Intermediates

The synthesis of isochroman-1-carbonyl chloride, the acid chloride derivative of this compound, is a key step for producing various other derivatives like esters and amides under milder conditions than direct methods. researchgate.net The most common reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). researchgate.net Phosgene (COCl₂) and its derivatives can also be used, particularly in industrial settings. google.comgoogle.com

The reaction with thionyl chloride, for instance, involves heating the carboxylic acid with an excess of the reagent, often in an inert solvent or neat. researchgate.net The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. The resulting acid chloride is a highly reactive electrophile due to the electron-withdrawing nature of the chlorine atom.

Table 3: Reagents for the Preparation of Isochroman-1-carbonyl chloride

| Reagent | Typical Conditions | Key Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Heat, neat or in solvent (e.g., Toluene) | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | Room temperature, inert solvent (e.g., DCM), cat. DMF | CO, CO₂, HCl |

Ring System Modifications and Functionalization

Beyond the reactivity of the carboxyl group, the isochroman (B46142) scaffold itself can be chemically modified. These transformations allow for the introduction of new functional groups and the alteration of the heterocyclic ring system.

Oxidation to Isochromanone Derivatives

The oxidation of this compound can lead to the formation of isochromanone derivatives. Isochromanones, which are cyclic esters (lactones), are significant structural motifs in many natural products and pharmaceuticals. nih.gov The synthesis of isochromanones can be accomplished through various routes, including the intramolecular cyclization of suitable precursors. nih.govrsc.org An efficient method involves a cascade reaction of specific carboxylic acid precursors with diazoketones, catalyzed by a combination of rhodium and chiral Lewis acid complexes, to yield chiral isochromanones. nih.govrsc.org While not a direct oxidation of the this compound itself, these synthetic strategies create the isochromanone core structure which is closely related. Direct oxidation of the isochroman ring at the benzylic position can also be achieved using potent oxidizing agents. organic-chemistry.org

Reduction to Isochroman-1-methanol Derivatives

The carboxylic acid functional group of this compound can be fully reduced to a primary alcohol, yielding isochroman-1-methanol. This transformation requires strong reducing agents due to the low reactivity of carboxylic acids towards reduction. khanacademy.org The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄), typically used in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. khanacademy.orgnih.gov The reaction mechanism involves an initial acid-base reaction to form a lithium carboxylate salt, which is then reduced. khanacademy.org

Other reducing agents, such as borane (B79455) (BH₃) complexes (e.g., BH₃-THF), can also be used and may offer better chemoselectivity in the presence of other reducible functional groups. khanacademy.org More recent developments include catalytic hydrosilylation methods using earth-abundant metal catalysts like manganese, which provide a milder and more sustainable alternative to traditional hydride reagents. nih.gov

Table 4: Reagents for the Reduction of this compound

| Reagent | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1) Anhydrous THF, 2) H₃O⁺ workup | Isochroman-1-methanol |

| Borane Tetrahydrofuran Complex (BH₃-THF) | 1) THF, 2) H₃O⁺ workup | Isochroman-1-methanol |

Synthesis of Alpha-Alkoxy Isochroman Derivatives

The introduction of an alkoxy group at the alpha-position (C-1) of the isochroman ring system, adjacent to the heterocyclic oxygen, yields α-alkoxy isochroman derivatives. These compounds are valuable intermediates for further functionalization. rsc.org A direct one-step synthesis from this compound is challenging; therefore, a multi-step synthetic sequence is typically employed. This pathway involves the initial decarboxylation of the starting material to the parent isochroman, followed by a C-H activation/oxidation strategy to introduce the alkoxy group.

Step 1: Decarboxylation of this compound

The first step in this sequence is the removal of the carboxyl group to form the parent heterocycle, isochroman. The decarboxylation of carboxylic acids can be achieved through thermal methods, often requiring high temperatures, or through catalytic processes. libretexts.orgmasterorganicchemistry.com For substrates like this compound, heating can induce the loss of carbon dioxide to yield isochroman. masterorganicchemistry.com While simple aliphatic carboxylic acids are resistant to decarboxylation, the presence of specific structural features can facilitate the reaction. libretexts.org

Step 2: α-Alkoxylation of Isochroman

Once isochroman is obtained, the C-1 position can be directly alkoxylated. A modern and effective method for this transformation is an electrochemical α-C(sp³)–H/O–H cross-coupling reaction between isochroman and an alcohol. rsc.org This method provides a mild and convenient route to α-alkoxy isochroman derivatives in moderate to high yields. rsc.org

The reaction is typically performed in an undivided cell with platinum or carbon electrodes. The presence of benzoic acid as an additive has been shown to facilitate the electro-oxidation process and improve product yields. rsc.org The proposed mechanism suggests that the isochroman's heterocyclic oxygen atom first forms a hydrogen bond with the benzoic acid. rsc.org This complex then undergoes single-electron oxidation at the anode to generate a radical cation, which subsequently loses a proton to form a radical intermediate at the C-1 position. This radical is further oxidized at the anode to a carbocation. Finally, nucleophilic attack by the alcohol on this carbocationic intermediate yields the desired α-alkoxy isochroman product. rsc.org

A summary of the proposed synthetic pathway is detailed in the table below.

| Step | Reactant | Reagents & Conditions | Intermediate/Product |

| 1 | This compound | Heat (Thermal Decarboxylation) | Isochroman |

| 2 | Isochroman | Alcohol (R-OH), Benzoic Acid, Electrolysis | 1-Alkoxyisochroman |

Advanced Functional Group Interconversions

The carboxylic acid moiety of this compound is a versatile handle for a variety of functional group interconversions, enabling the synthesis of esters, amides, and alcohols.

Esterification

The conversion of this compound to its corresponding esters is readily achieved through Fischer-Speier esterification. masterorganicchemistry.comorganic-chemistry.org This classic method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent or removing the water formed during the reaction helps to drive the equilibrium towards the formation of the ester product. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester. masterorganicchemistry.com

Amidation

The formation of an amide bond from this compound requires the activation of the carboxyl group to facilitate attack by an amine. Direct thermal condensation with amines is possible but generally requires high temperatures (>160 °C). A more common approach involves the use of coupling reagents. For instance, the carboxylic acid can be reacted with an amine in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to form the corresponding isochroman-1-carboxamide. This method proceeds under mild conditions and is widely applicable. An alternative route involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride (using thionyl chloride, SOCl₂), which then readily reacts with an amine to give the amide. researchgate.net

Reduction to Alcohol

The carboxylic acid group can be reduced to a primary alcohol, yielding isochroman-1-methanol. This transformation requires a powerful reducing agent, as the carboxyl group is relatively unreactive towards reduction. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this purpose. masterorganicchemistry.comlibretexts.org Milder reagents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. libretexts.org The reaction mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid reacts with the basic hydride reagent to form hydrogen gas and a lithium carboxylate salt. masterorganicchemistry.comyoutube.com Subsequent reduction of the carboxylate by LiAlH₄ proceeds through an aldehyde intermediate, which is immediately further reduced to the primary alcohol. libretexts.org The final product, isochroman-1-methanol, is obtained after an acidic workup to protonate the resulting alkoxide. youtube.com

Decarboxylation

As mentioned previously, the carboxyl group can be completely removed from the molecule in a decarboxylation reaction to yield the parent heterocycle, isochroman. libretexts.org This transformation is a key step in synthetic pathways where the carboxyl group is used to direct other reactions or as a temporary placeholder before being removed. Thermal decarboxylation is the most direct method, although catalytic systems can also be employed to achieve the reaction under milder conditions. masterorganicchemistry.comyoutube.com

The following table summarizes these key functional group interconversions.

| Transformation | Starting Functional Group | Reagents | Resulting Functional Group | Product Name |

| Esterification | Carboxylic Acid | Alcohol (R'-OH), H⁺ catalyst | Ester | Alkyl isochroman-1-carboxylate |

| Amidation | Carboxylic Acid | Amine (R'R''NH), Coupling Agent | Amide | N,N-Disubstituted isochroman-1-carboxamide |

| Reduction | Carboxylic Acid | 1. LiAlH₄ 2. H₃O⁺ | Primary Alcohol | Isochroman-1-methanol |

| Decarboxylation | Carboxylic Acid | Heat | Alkane (H) | Isochroman |

Mechanistic Investigations and Theoretical Studies on Isochroman 1 Carboxylic Acid Reactions

Kinetic Studies of Reaction Pathways

A kinetic study on the enolization of carboxylic acids on metal oxide surfaces, a reaction relevant to biofuel upgrading, demonstrated how rate measurements can elucidate the mechanism. mdpi.com The study measured the rate of hydrogen-deuterium isotopic exchange at the alpha-carbon of isobutyric acid. mdpi.com The observation that the rate of H/D exchange was faster than D/H exchange pointed to α-deprotonation (enolization) as the rate-determining step. mdpi.com The intrinsic rate of enolization was then determined using the McKay equation for reactions at equilibrium. mdpi.com

While specific kinetic data for reactions of isochroman-1-carboxylic acid are not extensively documented in publicly available literature, the principles of kinetic analysis would be similarly applied. For example, in a potential decarboxylation reaction, monitoring the rate of CO₂ evolution under different conditions would provide insights into the stability of the carbanionic intermediate formed upon loss of the carboxyl group.

Table 1: Illustrative Kinetic Parameters in Carboxylic Acid Reactions

| Parameter | Description | Typical Value/Observation | Significance in Mechanistic Studies |

| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Varies widely depending on the reaction and conditions. | A larger k indicates a faster reaction. Its temperature dependence is described by the Arrhenius equation. |

| Reaction Order | The exponent to which the concentration of a reactant is raised in the rate law. | Can be an integer or a fraction. | Reveals which species are involved in the rate-determining step. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Typically in the range of 4-10 kcal/mol for simple protonation steps. chemscene.com | A lower Ea corresponds to a faster reaction rate. |

| Kinetic Isotope Effect (KIE) | The ratio of the rate constant of a reaction with a light isotope to that with a heavy isotope (kH/kD). | kH/kD values of 2.7-8.3 have been observed in carboxylic acid enolization. mdpi.com | A significant KIE indicates that the bond to the isotope is being broken in the rate-determining step. |

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or D for H), researchers can follow the labeled atom's position in the products, providing unambiguous evidence for proposed reaction mechanisms. nih.govnih.gov

A classic example is the use of ¹⁸O labeling in the Fischer esterification of carboxylic acids to determine which oxygen atom is eliminated as water. youtube.com When a carboxylic acid is reacted with an ¹⁸O-labeled alcohol, the ¹⁸O is incorporated into the ester, not the water. This proves that the alcohol's oxygen acts as the nucleophile and the carboxylic acid's -OH group is lost. youtube.com

In reactions involving this compound, isotopic labeling could be employed in several ways:

¹⁸O-labeling of the carboxylic acid group could elucidate the mechanism of esterification or other reactions involving this functional group. For instance, in an acid-catalyzed oxygen exchange with H₂¹⁸O, the incorporation of ¹⁸O into both oxygen atoms of the carboxylic acid would confirm the reversible formation of a tetrahedral intermediate. nih.gov

Deuterium (B1214612) (D) labeling at the C1 position could be used to probe for a kinetic isotope effect in reactions where the C-H bond at this position is broken, such as in certain oxidation or elimination reactions.

¹⁴C-labeling within the isochroman (B46142) ring system could be used to track skeletal rearrangements, should they occur under specific reaction conditions. arxiv.org

While specific isotopic labeling studies on this compound are not readily found, studies on related systems demonstrate the utility of this method. For example, in a study of phenazine-1-carboxylic acid decarboxylase, deuterium isotope effects were used to probe the mechanism, revealing multiple isotopically sensitive steps. nih.gov

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult or impossible to obtain through experiments alone. Methods like Density Functional Theory (DFT) and molecular dynamics simulations can be used to model reaction pathways, calculate the energies of reactants, products, and transition states, and visualize the electronic properties of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. core.ac.uk It is widely employed to calculate the energetics of reaction pathways, including the activation energies of transition states. mdpi.com By comparing the calculated energies of different possible pathways, the most favorable mechanism can be identified.

For reactions involving carboxylic acids, DFT calculations can provide detailed mechanistic insights. For instance, a DFT study on acid-catalyzed esterification and hydrolysis proposed a two-step mechanism where the rate-controlling step is the initial protonation of the carboxylic acid or ester, with a calculated activation energy of 4–10 kcal/mol. chemscene.com This is followed by a spontaneous reaction of the resulting acylium ion with two molecules of alcohol or water. chemscene.com

In a study of the hydrogenation of carboxylic acids over a MnO/Cu interface, DFT calculations were used to model the reaction mechanism. nih.gov The results showed that acetic acid was first converted to acetaldehyde (B116499) through a nucleophilic addition-elimination mechanism, followed by a proton-transfer-assisted generation of ethanol. nih.gov The calculations also revealed that the enhanced activity of the catalyst was due to the strong interaction between the interfacial Mn-O and O-H atomic pair in a key transition state. nih.gov

For this compound, DFT calculations could be used to:

Model the transition state structures for various potential reactions, such as decarboxylation, oxidation, or ring-opening.

Calculate the activation barriers for competing reaction pathways to predict the major product.

Investigate the effect of substituents on the isochroman ring or on the carboxylic acid group on the reaction energetics.

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they represent the molecule's ability to donate and accept electrons, respectively. researchgate.netijastems.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) is another useful tool that maps the electrostatic potential onto the electron density surface of a molecule. nih.gov It visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Key Electronic Properties and Their Significance

| Property | Description | Significance in Reactivity Analysis |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons (nucleophilicity). A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons (electrophilicity). A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |

| MEP | A color-coded map of the electrostatic potential on the molecular surface. | Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov |

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. pku.edu.cn By simulating the trajectory of a reacting system, MD can help to elucidate complex reaction pathways, identify short-lived intermediates, and understand the role of the solvent in the reaction. pku.edu.cn

While computationally intensive, MD simulations can be particularly useful for studying reactions in complex environments, such as in solution or at catalyst surfaces. For example, MD simulations of carboxylic acids in water have been used to study the conformational equilibrium of the carboxyl group and the effects of solvent on this equilibrium. mdpi.com

In the context of this compound reactions, MD simulations could be used to:

Explore the conformational landscape of the molecule and identify the most stable conformers in different solvents.

Simulate the approach of a reactant to the this compound molecule and identify preferential binding modes.

In conjunction with quantum mechanics (QM/MM simulations), model the entire reaction pathway, including bond-breaking and bond-forming events, in a solvated environment.

A study on the production of amino acids from carboxylic acids via radioactive decay used a Monte Carlo simulator for molecular dynamics to calculate the trajectory of the recoiled nitrogen atom. arxiv.org This allowed for the evaluation of the probability of the nitrogen atom remaining in the molecule to form a glycinium ion. arxiv.org

Spectroscopic Elucidation of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are used to identify these often transient species. copernicus.orgrsc.org

In a study on the reaction of a cavitand-bound carboxylic acid with isonitriles, the elusive O-acyl isoimide (B1223178) intermediate was observed and characterized using ¹H NMR and IR spectroscopy. stackexchange.com The IR spectrum showed a distinct carbonyl band for the intermediate at 1771 cm⁻¹, which was different from that of the final N-acylformamide product. stackexchange.com

Mass spectrometry, particularly electrospray ionization (ESI-MS), is highly sensitive for detecting charged intermediates in solution. ijastems.org For example, in a study of a photoredox and copper dual-catalyzed reaction, radical trapping experiments coupled with high-resolution mass spectrometry (HRMS) analysis were used to detect the radical-trapping products, confirming the generation of aryl and arylsulfonyl radical intermediates. acs.org

For reactions involving this compound, these spectroscopic techniques would be invaluable:

Low-temperature NMR could be used to "freeze out" and characterize thermally unstable intermediates.

In-situ IR spectroscopy could monitor changes in vibrational frequencies, such as the carbonyl stretch, to track the conversion of the carboxylic acid to an intermediate and then to the product.

ESI-MS could be used to detect and identify any charged intermediates, such as protonated species or acylium ions, that may be formed during the reaction. ijastems.org

Table 3: Spectroscopic Signatures for Characterizing Carboxylic Acid Reaction Intermediates

| Spectroscopic Technique | Type of Intermediate | Characteristic Signature |

| IR Spectroscopy | Acylium Ion | Strong C≡O⁺ stretch around 2300 cm⁻¹. |

| IR Spectroscopy | O-acyl Isoimide | C=O stretch around 1770 cm⁻¹. stackexchange.com |

| ¹H NMR Spectroscopy | Protonated Carbonyl | Downfield shift of protons adjacent to the carbonyl group. |

| ¹³C NMR Spectroscopy | Tetrahedral Intermediate | Upfield shift of the carbonyl carbon signal. |

| Mass Spectrometry | Charged Intermediates | Detection of ions corresponding to the mass-to-charge ratio of the proposed intermediate. ijastems.org |

Biological Activity and Medicinal Chemistry of Isochroman 1 Carboxylic Acid Derivatives

Enzyme Inhibition Studies

Derivatives of isochroman-1-carboxylic acid have been synthesized and evaluated for their inhibitory effects against several key enzymes implicated in human diseases.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator of both insulin (B600854) and leptin signaling pathways, making it a significant target for the development of treatments for type 2 diabetes and obesity. youtube.com The inhibition of PTP1B is a key strategy for enhancing insulin sensitivity. youtube.com

A series of novel isochroman (B46142) mono-carboxylic acid derivatives have been synthesized and assessed for their in vitro ability to inhibit PTP1B. nih.gov Through the analysis of structure-activity relationships, researchers identified that high potency was generally associated with the presence of a dithiolane ring connected to the isochroman core by a five-carbon spacer. nih.gov This led to the identification of a particularly potent derivative, compound 4n , which demonstrated an IC₅₀ value of 51.63 ± 0.91 nM against PTP1B. nih.gov This finding has positioned compound 4n as a promising candidate for further in vivo studies to evaluate its potential as an anti-diabetic agent. nih.govnih.gov The carboxylic acid group is a crucial feature, as it often interacts with biological targets, influencing pharmacological responses. nih.gov

Table 1: PTP1B Inhibition by this compound Derivative

| Compound | Target Enzyme | IC₅₀ (nM) | Key Structural Feature |

|---|---|---|---|

| 4n | PTP1B | 51.63 ± 0.91 | Dithiolane ring with a five-carbon spacer |

Fatty Acid Synthase (FAS) Inhibition

Fatty Acid Synthase (FAS) is a crucial enzyme in the de novo biosynthesis of fatty acids. youtube.com Its upregulation is a common feature in many human cancers, making it an attractive target for anticancer drug development. youtube.comnih.gov Research has indicated that compounds structurally similar to this compound have been evaluated for their potential to inhibit FAS. nih.gov These related compounds reportedly showed higher therapeutic indices when compared to established FAS inhibitors like C75. nih.gov

Sirtuin 5 (SIRT5) Lysine (B10760008) Deacylase Inhibition

Sirtuin 5 (SIRT5) is a mitochondrial enzyme that plays a role in regulating various metabolic pathways through the deacylation of lysine residues on target proteins. nih.gov While the inhibition of SIRT5 is being explored for therapeutic purposes, particularly in oncology, current research has focused on developing inhibitors from different chemical scaffolds or by using isosteres of carboxylic acids. nih.gov Based on available scientific literature, there are no specific studies reporting the evaluation of this compound derivatives as inhibitors of SIRT5.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is a key target for anti-inflammatory drugs. The strategy of modifying nonsteroidal anti-inflammatory drugs (NSAIDs) that contain a carboxylic acid group to achieve selective COX-2 inhibition is a known approach in medicinal chemistry. nih.gov However, a review of the current literature does not indicate that this compound derivatives have been specifically designed or tested for COX-2 inhibitory activity.

Modulators of Other Enzymes and Receptors

Beyond the primary targets of PTP1B and FAS, the isochroman scaffold has been associated with other biological activities. Research on compounds with structural motifs similar to isochroman derivatives has suggested potential antioxidant properties. Furthermore, some related isochroman derivatives have been reported to exhibit moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The carboxylic acid and other functional groups on the isochroman ring system may facilitate interactions with various enzymes or receptors, modulating their activity.

Pharmacological Properties and Therapeutic Potential

The primary therapeutic potential of this compound derivatives, based on current research, lies in the treatment of type 2 diabetes. The potent and specific inhibition of PTP1B by derivatives such as compound 4n highlights a clear path toward developing novel anti-diabetic agents. nih.gov The mechanism of action is rooted in the enhancement of insulin signaling that results from PTP1B inhibition. youtube.com

Additionally, the screening of similar compounds against Fatty Acid Synthase (FAS) suggests a potential, though less defined, role in oncology. nih.gov The reported antioxidant and antibacterial activities of related structures also open avenues for their potential use in preventing conditions related to oxidative stress or in combating certain bacterial infections. The carboxylic acid moiety is a key functional group that can be modified to improve pharmacokinetic properties, such as membrane permeability and metabolic stability, which is a common strategy in drug design.

Anti-diabetic Activity

Derivatives of this compound have been identified as promising candidates for the management of type 2 diabetes through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a key negative regulator in the insulin signaling pathway, and its inhibition is a validated strategy for enhancing insulin sensitivity. nih.gov

In a notable study, a series of novel isochroman mono-carboxylic acid derivatives were synthesized and evaluated for their in vitro ability to inhibit PTP1B. nih.gov The research identified a particularly potent compound, designated as 4n , which demonstrated an IC₅₀ value of 51.63 ± 0.91 nM. nih.gov Structure-activity relationship (SAR) analysis from this study revealed that high potency was associated with the presence of a dithiolane ring connected to the isochroman core via a five-carbon spacer. nih.gov The carboxylic acid group itself is considered essential for the activity of certain PTP1B inhibitors, as it can form crucial interactions within the enzyme's active site. nih.gov The promising in vitro results for compound 4n have positioned it as a candidate for further in vivo evaluation as a potential anti-diabetic drug. nih.gov

| Compound | Target | Activity (IC₅₀) | Key Structural Features |

| 4n | PTP1B | 51.63 ± 0.91 nM | This compound with a dithiolane ring attached via a five-carbon spacer. |

Antitumor and Anticancer Effects

The investigation into the specific antitumor and anticancer properties of this compound derivatives is an emerging area of research. While the broader class of isochromans and related isocoumarins has been evaluated for cytotoxic effects, detailed studies focusing specifically on derivatives with a carboxylic acid at the 1-position are limited in publicly available literature.

Research on related structures provides some context. For instance, fluorinated isocoumarins and 3,4-dihydroisocoumarins have been synthesized and tested for their anti-cancer activity against the MCF-7 human breast cancer cell line. nih.gov These compounds showed moderate growth inhibitory response at higher concentrations. nih.gov However, this study did not specifically involve this compound derivatives. Another study on various heterocyclic compounds noted that for a series of stilbenes, the derivative bearing a free carboxylic acid showed low antitumor activity, whereas ester derivatives were more active, suggesting that the free acid may not always be favorable for cytotoxicity in certain scaffolds. nih.gov

Due to the limited specific data on this compound derivatives in this context, a detailed analysis of their antitumor effects and structure-activity relationships is not currently possible. Further research is required to synthesize and evaluate this specific class of compounds against various cancer cell lines to determine their potential as anticancer agents.

Anti-inflammatory Actions

The anti-inflammatory potential of the broader class of isochroman derivatives has been acknowledged in scientific literature, but specific studies focusing on this compound derivatives are not extensively detailed. nih.gov General reviews indicate that isochromans are promising scaffolds for developing anti-inflammatory agents, among other therapeutic uses. nih.govfrontiersin.org

The carboxylic acid functional group is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs), where it often plays a key role in the mechanism of action, such as the inhibition of cyclooxygenase (COX) enzymes. nih.gov For example, studies on other heterocyclic carboxylic acids have demonstrated potent anti-inflammatory effects by inhibiting key enzymes like COX-1, COX-2, and 5-lipoxygenase (5-LOX). nih.gov Similarly, research on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids has shown that these compounds possess anti-inflammatory activity, which is correlated with the properties of the substituents on the molecule. nih.gov

Antioxidant Properties and Oxidative Stress Mitigation

Hydroxy-1-aryl-isochroman derivatives have been identified as a novel class of polyphenolic heterocyclic compounds with significant potential to combat lipid peroxidation and cellular nitrosative stress. nih.govnih.govnih.gov Their antioxidant capacity is closely linked to the degree of hydroxylation on their structure. nih.govnih.gov

Research investigating the protective effects of these compounds against oxidative damage has yielded significant findings. In studies using rat brain mitochondria, hydroxyl-1-aryl-isochroman derivatives with two, three, and four hydroxyl groups (designated ISO-2, ISO-3, and ISO-4, respectively) demonstrated higher activity against mitochondrial lipid peroxidation than the derivative with no hydroxyl groups (ISO-0) and the standard antioxidant, Trolox. nih.gov This highlights a clear structure-activity relationship where the number of hydroxyl groups is a key determinant of the ability to protect lipids from oxidative damage. nih.gov

Furthermore, these derivatives have shown efficacy in mitigating nitrosative stress, which is characterized by an excess of reactive nitrogen species (RNS) like nitric oxide (NO). The non-hydroxylated derivative, ISO-0, was found to be a strong reducer of microglial nitric oxide production. nih.govnih.gov In contrast, the hydroxylated derivatives ISO-2 and ISO-4 had a less pronounced effect, and ISO-3 was ineffective in this regard. nih.gov This suggests a different structural requirement for scavenging RNS compared to reactive oxygen species (ROS). Specifically, the natural derivative 1-(3′-methoxy-4′-hydroxyphenyl)-6,7-dihydroxy-isochroman (ISO-3) and the synthetic ISO-4 (with four OH groups) were potent scavengers of the superoxide (B77818) radical and peroxynitrite. nih.govwikipedia.org The scavenging capacity was directly related to the number of free hydroxyl moieties. frontiersin.orgnih.gov

The antioxidant activity of isochroman derivatives of the natural phenol (B47542) hydroxytyrosol (B1673988) has also been evaluated using various assays. frontiersin.org The results confirmed that these compounds have significant antioxidant potential, which in some tests surpassed that of conventional antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol. frontiersin.org

| Compound/Derivative | Assay/Model | Finding |

| Hydroxy-1-aryl-isochromans (ISO-2, ISO-3, ISO-4) | Mitochondrial Lipid Peroxidation (TBARS assay) | More active than the non-hydroxylated ISO-0 and the standard antioxidant Trolox. nih.gov |

| ISO-0 (non-hydroxylated) | Microglial Nitric Oxide Production | Strongly reduced NO production. nih.govnih.gov |

| ISO-2, ISO-4 (hydroxylated) | Microglial Nitric Oxide Production | Showed a less pronounced reduction in NO production compared to ISO-0. nih.govnih.gov |

| ISO-4 (four OH groups) | DPPH Radical Scavenging | EC₅₀ = 10.3 µM (More potent than ISO-3 and ISO-2). nih.govwikipedia.org |

| ISO-4 (four OH groups) | Superoxide Scavenging | EC₅₀ = 34.3 µM (Most potent among the tested isochromans). nih.govwikipedia.org |

| Hydroxytyrosol-isochromans | Rancimat & MDA assays | Showed significant antioxidant activity, superior to BHT and α-tocopherol in some tests. frontiersin.org |

Antimicrobial Activity

The antimicrobial potential of the isochroman scaffold has been recognized, with various derivatives showing activity against bacteria and fungi. However, research focusing specifically on this compound derivatives is limited.

One area of related research involves the synthesis of isochromanylpenicillins, where the isochroman moiety is attached at the 1-position to 6-aminopenicillanic acid. nih.gov A study evaluating these compounds compared their activity against Gram-positive and Gram-negative bacteria to that of benzylpenicillin. nih.gov This indicates that the isochroman structure, linked at position 1, can be incorporated into established antibiotic frameworks to generate new derivatives.

While direct data on this compound is scarce, the broader family of isocoumarins and dihydroisocoumarins, which are structurally related, has shown notable antimicrobial effects. For example, a chloro-dihydroisocoumarin derivative isolated from a fungus exhibited potent activity against both Gram-positive (Staphylococcus aureus, Bacillus licheniformis) and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.8 to 5.3 μg/mL. The presence of a chlorine substituent was noted to improve the bioactivity.

The carboxylic acid group is a key feature in many antimicrobial agents, such as the quinolone class of antibiotics, where the 4-oxo-3-carboxylic acid moiety is crucial for their antibacterial action. nih.govnih.gov Organic acids and their derivatives, in general, are known to possess antimicrobial properties, though often with varying efficacy against Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.com

Given the established importance of the carboxylic acid function in other classes of antimicrobials and the demonstrated activity of the isochroman scaffold, this compound derivatives represent a logical, albeit underexplored, area for the development of new antimicrobial agents.

| Compound Class | Organism Type | Activity Noted |

| Isochromanylpenicillins | Gram-positive & Gram-negative bacteria | Activity compared to benzylpenicillin. nih.gov |

| Chloro-dihydroisocoumarin | Gram-positive & Gram-negative bacteria | MIC values of 0.8–5.3 μg/mL. |

Antiplatelet Activity

The isochroman framework has been investigated for its potential to yield compounds with antiplatelet activity, although specific research focusing on derivatives with a carboxylic acid at the 1-position is not extensively documented. The broader class of isocoumarins and their analogues has shown promise in this area.

Studies on related heterocyclic structures highlight the potential for this class of compounds. For instance, a series of 3-phenyl-1H-isochromen-1-one analogues were synthesized and evaluated for their antiplatelet activity. Some of these analogues exhibited inhibitory effects on platelet aggregation that were several times more potent than aspirin, a standard antiplatelet agent. This indicates that the isochroman/isocoumarin (B1212949) scaffold is a promising starting point for the development of new antiplatelet drugs.

The carboxylic acid functional group is a crucial component of many compounds that interact with the cardiovascular system. For example, in many non-steroidal anti-inflammatory drugs (NSAIDs) that also possess antiplatelet effects, the carboxylic acid group is vital for binding to enzymes like cyclooxygenase-1 (COX-1), thereby inhibiting the production of thromboxane (B8750289) A₂, a key mediator of platelet aggregation.

While direct evidence linking this compound derivatives to antiplatelet effects is limited in the available scientific literature, the demonstrated activity of structurally related compounds suggests that this is a viable area for future investigation. The synthesis and evaluation of this compound derivatives could lead to the discovery of novel agents for the prevention of thrombosis and cardiovascular diseases.

Applications in Neurological Disorders

Isochroman derivatives have been identified as promising compounds in the context of central nervous system (CNS) applications. researchgate.net Specifically, certain hydroxy-1-aryl-isochroman derivatives demonstrate significant neuroprotective properties. nih.gov These compounds exhibit potent antioxidative potential, offering protection against lipid peroxidation and cellular nitrosative stress, which are implicated in the pathology of various neurological disorders. nih.govresearchgate.net

Research conducted on rat brain mitochondria has shown that hydroxy-1-aryl-isochroman derivatives with two, three, or four hydroxyl groups (ISO-2, ISO-3, and ISO-4) have a greater activity against mitochondrial lipid peroxidation than the non-hydroxylated analog (ISO-0) and the reference antioxidant, Trolox. nih.gov Furthermore, these derivatives show effects on microglia, which are key immune cells in the brain. The non-hydroxylated isochroman derivative, ISO-0, was found to strongly reduce the production of nitric oxide in microglia, a factor involved in neuroinflammation. nih.gov Neuroinflammation is a common characteristic of many neurological disorders, often triggered by oxidative stress. jelsciences.com By mitigating these factors, isochroman derivatives display cytoprotective properties beyond their direct action against reactive oxygen and nitrogen species. nih.gov

Retinoid-X-Receptor (RXR) Selective Agonist Activity

A significant area of research for isochroman-based compounds is their activity as Retinoid-X-Receptor (RXR) selective agonists, also known as rexinoids. mdpi.com RXRs are ligand-activated nuclear receptors that play a crucial role in controlling processes like cell differentiation and self-renewal. mdpi.comnih.gov There are three main isoforms of RXR: RXRα, RXRβ, and RXRγ, which are expressed differently across various tissues, including muscle and brain. nih.govgoogle.com

Studies have demonstrated that modifying potent, selective rexinoids like Bexarotene (B63655) and CD3254 with an isochroman group can yield novel compounds with enhanced properties. mdpi.com An isochroman analog of CD3254, for instance, proved to be a more potent RXR selective agonist than Bexarotene. The inclusion of the isochroman moiety itself does not appear to substantially diminish RXR activity. mdpi.com A key advantage of these novel isochroman-containing rexinoids is their increased RXR selectivity and a decreased potential for cross-signaling with the retinoic acid receptor (RAR), which can help avoid certain pleiotropic effects that have hindered the clinical development of other rexinoids. mdpi.com

Mechanisms of Biological Action

Molecular Target Identification and Binding Modes

The primary molecular targets for the rexinoid class of isochroman derivatives are the Retinoid X Receptors (RXRα, RXRβ, and RXRγ). mdpi.comgoogle.com These proteins are ligand-dependent transcription factors that bind to specific DNA sequences to regulate the transcription of their target genes. mdpi.comgoogle.com

The mechanism of action at the molecular level is closely tied to the specific binding mode of the ligand within the RXR's ligand-binding pocket. Computational docking studies and electrostatic potential field calculations have provided insights into how different ligands produce varied effects. acs.org For example, the distinction between a full agonist and a partial agonist can be traced to specific molecular interactions. Full agonists tend to exhibit an electrostatic attraction between a side chain on the ligand and the α-carbonyl oxygen of asparagine-306 within the RXR receptor. This interaction stabilizes the active "holo" structure of the receptor, which favors the recruitment of coactivator proteins. acs.org In contrast, certain partial agonists, such as the isochroman-related compound CBt-PMN, lack this specific interaction, leading to less efficient recruitment of coactivators and a more moderate, partial activation of the receptor. acs.org

Involvement in Cellular Signaling Pathways

The principal signaling pathway influenced by isochroman-based RXR agonists is nuclear receptor signaling. RXRs are unique in that they primarily function as heterodimers with other nuclear receptors, including the peroxisome proliferator-activated receptor (PPAR), liver X receptor (LXR), farnesoid X receptor (FXR), vitamin D receptor (VDR), and thyroid hormone receptor (TR). mdpi.comnih.gov These heterodimers bind to specific DNA response elements in the promoter regions of target genes, thereby controlling their expression. mdpi.com

The signaling activity is categorized based on how the heterodimer responds to ligands. Some pairs, like LXR-RXR and PPAR-RXR, are "permissive," meaning they can be activated by ligands of either partner. Others are "non-permissive." mdpi.com Potent rexinoids can disrupt the normal functioning of these signaling pathways by stimulating activity in permissive heterodimers or by preventing RXR from participating in non-permissive heterodimers. mdpi.com This ability to modulate gene transcription through various receptor partnerships is the foundation of their pleiotropic effects. mdpi.com

Regulation of Biochemical Pathways (e.g., NF-κB, Akt, eNOS)

Isochroman derivatives have been shown to regulate key biochemical pathways involved in inflammation and cellular stress, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a target for anti-inflammatory therapies. jelsciences.comnih.gov